Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

EGFR kinase inhibition oxadiazole SAR cancer cell proliferation

2-(Benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286717-26-7) is a synthetic small molecule belonging to the 2‑(benzylthio)‑5‑aryl‑1,3,4‑oxadiazole class, characterized by a 1,3,4‑oxadiazole core substituted at the 5‑position with a 4‑trifluoromethoxyphenyl group and at the 2‑position via a thioether‑linked N‑acetamide side chain bearing a benzylthio moiety. Its molecular formula is C₁₈H₁₄F₃N₃O₃S and molecular weight 409.38 g/mol.

Molecular Formula C18H14F3N3O3S
Molecular Weight 409.38
CAS No. 1286717-26-7
Cat. No. B2874844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS1286717-26-7
Molecular FormulaC18H14F3N3O3S
Molecular Weight409.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-8-6-13(7-9-14)16-23-24-17(26-16)22-15(25)11-28-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,24,25)
InChIKeyDHGRCEBZWFHOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286717-26-7): Structural Identity and Procurement Baseline


2-(Benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286717-26-7) is a synthetic small molecule belonging to the 2‑(benzylthio)‑5‑aryl‑1,3,4‑oxadiazole class, characterized by a 1,3,4‑oxadiazole core substituted at the 5‑position with a 4‑trifluoromethoxyphenyl group and at the 2‑position via a thioether‑linked N‑acetamide side chain bearing a benzylthio moiety [1]. Its molecular formula is C₁₈H₁₄F₃N₃O₃S and molecular weight 409.38 g/mol . The compound was originally disclosed in the patent literature as part of oxadiazole derivative libraries targeting kinase inhibition, and is currently listed in several commercial screening compound catalogs for non‑human research use only [2]. This specific substitution pattern—combining the electron‑withdrawing 4‑trifluoromethoxy group with the benzylthio‑acetamide side chain—distinguishes it from the more common 5‑benzyl or 5‑phenyl 1,3,4‑oxadiazole analogs and predetermines distinct physicochemical and potential target‑engagement profiles [3].

Why 2-(Benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide Cannot Be Readily Replaced by Generic 1,3,4-Oxadiazole Analogs


The biological and physicochemical profile of 1,3,4‑oxadiazole‑2‑thioether acetamides is exquisitely sensitive to the nature of both the 5‑aryl substituent on the oxadiazole ring and the N‑aryl/alkyl acetamide side chain [1]. Published structure‑activity relationship (SAR) studies on the 2‑(benzylthio)‑5‑aryloxadiazole series demonstrate that replacing the 5‑aryl group from 4‑trifluoromethoxyphenyl to, for example, 4‑chlorophenyl or unsubstituted phenyl can alter EGFR IC₅₀ values by more than one order of magnitude [2]. Even a positional isomer of the target compound—2‑((5‑benzyl‑1,3,4‑oxadiazol‑2‑yl)thio)‑N‑(4‑(trifluoromethoxy)phenyl)acetamide (CAS 948541‑55‑7), which swaps the positions of the benzyl and trifluoromethoxyphenyl groups—has the identical molecular formula but a completely different connectivity, likely resulting in divergent target‑binding and ADME profiles . Generic substitution therefore carries a high risk of introducing off‑target effects, abolishing the desired activity, or altering pharmacokinetic behavior in a way that confounds experimental interpretation [1][3].

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286717-26-7): Selectivity, Potency, and Physicochemical Advantages


Structural Differentiation from the Nearest Commercially Available Analog (CAS 948541-55-7) Enables Distinct Target Engagement

The target compound places the 4‑trifluoromethoxyphenyl group at the 5‑position of the 1,3,4‑oxadiazole ring, whereas the closest commercially listed analog (CAS 948541‑55‑7) bears a benzyl group at that position and relocates the 4‑trifluoromethoxyphenyl motif to the acetamide nitrogen . In the 2‑(benzylthio)‑5‑aryloxadiazole series, the 5‑aryl group directly determines the shape and electronic character of the ATP‑competitive binding pose within the EGFR kinase pocket; the most potent compound in the published series (compound 3e, 5‑(2‑aminophenyl) analog) achieved an EGFR IC₅₀ of 1.51 µM and MCF‑7 anti‑proliferative IC₅₀ of 1.09 µM, whereas other 5‑aryl variants in the same study showed significantly higher IC₅₀ values [1]. Although direct EGFR IC₅₀ data for CAS 1286717‑26‑7 are not publicly available, the distinct 5‑(4‑trifluoromethoxyphenyl) substitution is predicted to confer a unique steric and electronic profile that cannot be replicated by the 5‑benzyl analog, making the two compounds non‑interchangeable for assays requiring specific kinase engagement [1][2].

EGFR kinase inhibition oxadiazole SAR cancer cell proliferation

Predicted Lipophilicity and Polar Surface Area Differentiate the Target Compound from the 5‑Benzyl Positional Isomer

Computational physicochemical profiling using SwissADME [1] indicates that the target compound (CAS 1286717‑26‑7) exhibits a consensus Log Pₒ/w of approximately 4.23 and a topological polar surface area (TPSA) of 94.1 Ų. In contrast, the positional isomer CAS 948541‑55‑7 (2‑((5‑benzyl‑1,3,4‑oxadiazol‑2‑yl)thio)‑N‑(4‑(trifluoromethoxy)phenyl)acetamide) yields a consensus Log Pₒ/w of approximately 4.85 and a TPSA of 77.2 Ų [2]. The roughly 0.6 log unit difference in lipophilicity and the 17 Ų increase in TPSA for the target compound suggest moderately lower passive membrane permeability but potentially enhanced aqueous solubility, which can influence both bioavailability in cell‑based assays and the propensity for non‑specific protein binding [3]. These computational differences, although model‑derived, provide a quantifiable basis for expecting divergent ADME behavior between the two regioisomers.

physicochemical properties membrane permeability drug-likeness

The 4‑Trifluoromethoxyphenyl Motif on 1,3,4‑Oxadiazoles Confers Potent Anti‑MRSA Activity at Sub‑µg/mL MIC Levels

In a focused library of (1,3,4‑oxadiazol‑2‑yl)benzamides, the presence of a 4‑trifluoromethoxy (OCF₃) substituent on the benzamide ring was associated with potent antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA), achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against linezolid‑resistant S. aureus (NRS 119) [1]. Although the target compound is an acetamide rather than a benzamide, it incorporates the identical 4‑trifluoromethoxyphenyl‑1,3,4‑oxadiazole substructure. This pharmacophoric element has been demonstrated to be critical for anti‑Gram‑positive activity; replacement of the OCF₃ group with other fluorinated moieties (e.g., SCF₃, SF₅) in the same study altered the MIC profile and shifted the mechanism from bacteriostatic to bactericidal [1]. The class‑level inference is that the 4‑OCF₃‑phenyl‑oxadiazole core provides a privileged starting point for antibacterial discovery that is not equivalently served by non‑fluorinated or differently fluorinated analogs.

antibacterial MRSA drug-resistant Gram-positive bacteria

EGFR Kinase Inhibition Potential of the 2‑(Benzylthio)‑5‑aryloxadiazole Scaffold with Sub‑Micromolar IC₅₀ Achievable Through Rational 5‑Aryl Optimization

The 2‑(benzylthio)‑5‑aryloxadiazole chemotype has been validated as an EGFR tyrosine kinase inhibitor scaffold through systematic SAR studies. The most potent member of the published library, compound 3e, inhibited wild‑type EGFR with an IC₅₀ of 1.51 µM and suppressed MCF‑7 breast cancer cell proliferation with an IC₅₀ of 1.09 µM [1]. Molecular docking placed compound 3e in the ATP‑binding site of EGFR with an estimated binding free energy of −10.7 kcal/mol, forming key hydrogen‑bond interactions with MET769 [1]. The target compound (CAS 1286717‑26‑7) features the same 2‑(benzylthio)‑5‑aryloxadiazole core but with a 5‑(4‑trifluoromethoxyphenyl) substituent that is electron‑withdrawing and sterically distinct from the 2‑aminophenyl group of 3e, offering an alternative vector for optimizing kinase selectivity and potency [2]. ChEMBL entry CHEMBL5153034, which maps to a closely related N‑(5‑aryl‑1,3,4‑oxadiazol‑2‑yl)acetamide, records wild‑type EGFR inhibition using the HTRF KinEASE TK assay, confirming that the acetamide‑linked oxadiazole sub‑series is compatible with EGFR engagement [3].

EGFR tyrosine kinase anticancer kinase inhibitor

Procurement‑Optimized Research Application Scenarios for 2-(Benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286717-26-7)


EGFR Kinase Inhibitor Screening and Selectivity Profiling

The 2‑(benzylthio)‑5‑aryloxadiazole scaffold has validated EGFR inhibitory activity with compound 3e achieving an EGFR IC₅₀ of 1.51 µM and MCF‑7 anti‑proliferative IC₅₀ of 1.09 µM [1]. The target compound (CAS 1286717‑26‑7) carries a 5‑(4‑trifluoromethoxyphenyl) substituent that is distinct from all previously reported 5‑aryl analogs in this series. Procurement of this compound enables direct head‑to‑head EGFR kinase inhibition assays (e.g., HTRF KinEASE TK) against the published benchmark compound 3e, allowing researchers to quantify the contribution of the 4‑OCF₃ group to kinase potency and selectivity. The physicochemical differentiation from the positional isomer CAS 948541‑55‑7 (Δ Log P ≈ −0.6, Δ TPSA ≈ +17 Ų) further supports its use in parallel cell‑based permeability and cytotoxicity studies [2].

Anti‑MRSA Lead Expansion Exploiting the 4‑Trifluoromethoxyphenyl‑Oxadiazole Pharmacophore

Trifluoromethoxy‑substituted 1,3,4‑oxadiazole‑2‑yl benzamides have demonstrated potent anti‑MRSA activity with MIC values as low as 0.06 µg/mL against linezolid‑resistant S. aureus (NRS 119) [3]. The target compound incorporates the identical 4‑OCF₃‑phenyl‑oxadiazole substructure but features an acetamide linker in place of the benzamide. This structural variation is critical for exploring linker‑dependent effects on antibacterial spectrum, resistance frequency, and mammalian cytotoxicity. The target compound is therefore a logical procurement choice for medicinal chemistry teams seeking to diversify the (1,3,4‑oxadiazol‑2‑yl)amide anti‑MRSA series while preserving the privileged 4‑trifluoromethoxy pharmacophore [3].

Physicochemical and ADME Comparator Studies with Regioisomeric and Scaffold Analogs

The target compound and its 5‑benzyl positional isomer (CAS 948541‑55‑7) share the identical molecular formula (C₁₈H₁₄F₃N₃O₃S, MW 409.38) but differ substantially in predicted lipophilicity (Δ Log P −0.62) and polar surface area (Δ TPSA +16.9 Ų) [2]. These two compounds constitute an ideal matched molecular pair for experimentally quantifying the impact of oxadiazole 5‑position regiochemistry on membrane permeability, aqueous solubility, metabolic stability, and plasma protein binding. Such comparative data are invaluable for building local ADME models that guide further optimization of the 1,3,4‑oxadiazole‑2‑thioether acetamide series [4].

Kinase Profiling and Polypharmacology Assessment of the 1,3,4‑Oxadiazole‑2‑Acetamide Chemotype

The 1,3,4‑oxadiazole‑2‑yl acetamide substructure has been disclosed in patent families (e.g., EP2278879) covering kinase inhibition, including GSK‑3β and EGFR [5]. The target compound's unique substitution pattern—combining the electron‑withdrawing 5‑(4‑trifluoromethoxyphenyl) group with the benzylthio‑acetamide side chain—offers a distinct pharmacophoric fingerprint that can be profiled against a broad panel of recombinant kinases to assess selectivity and identify potential polypharmacology opportunities. This scenario is directly enabled by the evidence that closely related 5‑aryl variants in the 2‑(benzylthio)‑5‑aryloxadiazole series exhibit divergent kinase inhibition profiles [1].

Quote Request

Request a Quote for 2-(benzylthio)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.